molecular formula C16H22N4O2 B11377121 N-butyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-butyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11377121
M. Wt: 302.37 g/mol
InChI Key: LZMPITWPJUYRPR-UHFFFAOYSA-N
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Description

N-butyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring and the specific substituents on the phenyl ring contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor can be prepared from the corresponding amine, and the alkyne can be derived from a suitable starting material.

    Substitution on the Phenyl Ring: The 3,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a suitable alkylating agent and a Lewis acid catalyst.

    Introduction of the Butyl Group: The butyl group can be attached via a nucleophilic substitution reaction using a butyl halide and a suitable base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Carboxamide Formation: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its unique structural features.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its triazole ring and specific substituents may confer biological activity, such as antimicrobial, antifungal, or anticancer properties.

Industry

In industrial applications, N-butyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of N-butyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-(3,4-dimethylphenyl)-2H-1,2,3-triazole-4-carboxamide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    N-butyl-2-(3,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical properties.

    N-butyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

N-butyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of its triazole ring, hydroxymethyl group, and specific substituents on the phenyl ring

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

N-butyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C16H22N4O2/c1-4-5-8-17-16(22)15-14(10-21)18-20(19-15)13-7-6-11(2)12(3)9-13/h6-7,9,21H,4-5,8,10H2,1-3H3,(H,17,22)

InChI Key

LZMPITWPJUYRPR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NN(N=C1CO)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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